4-[3-(2,3-dichlorophenoxy)propoxy]-3-methoxybenzaldehyde
Overview
Description
4-[3-(2,3-dichlorophenoxy)propoxy]-3-methoxybenzaldehyde is an organic compound with the molecular formula C₁₇H₁₆Cl₂O₄ It is characterized by the presence of dichlorophenoxy and methoxybenzaldehyde groups, which contribute to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(2,3-dichlorophenoxy)propoxy]-3-methoxybenzaldehyde typically involves the reaction of 2,3-dichlorophenol with 3-chloropropanol in the presence of a base to form 3-(2,3-dichlorophenoxy)propanol. This intermediate is then reacted with 3-methoxybenzaldehyde under acidic conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or toluene and catalysts like sulfuric acid or hydrochloric acid to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. These methods typically employ similar reaction conditions as laboratory synthesis but are optimized for higher yields and efficiency. The use of automated reactors and advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
4-[3-(2,3-dichlorophenoxy)propoxy]-3-methoxybenzaldehyde undergoes several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: 4-[3-(2,3-dichlorophenoxy)propoxy]-3-methoxybenzoic acid.
Reduction: 4-[3-(2,3-dichlorophenoxy)propoxy]-3-methoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-[3-(2,3-dichlorophenoxy)propoxy]-3-methoxybenzaldehyde has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly in the treatment of certain diseases.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 4-[3-(2,3-dichlorophenoxy)propoxy]-3-methoxybenzaldehyde involves its interaction with specific molecular targets and pathways. The compound’s dichlorophenoxy group can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-[3-(2,4-dichlorophenoxy)propoxy]-3-methoxybenzaldehyde: Similar structure but with chlorine atoms at different positions on the phenoxy group.
4-[3-(2,3-dichlorophenoxy)propoxy]-3-ethoxybenzaldehyde: Similar structure but with an ethoxy group instead of a methoxy group.
4-[3-(2,3-dichlorophenoxy)propoxy]-3-methoxybenzoic acid: Oxidized form of the compound.
Uniqueness
4-[3-(2,3-dichlorophenoxy)propoxy]-3-methoxybenzaldehyde is unique due to its specific arrangement of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
4-[3-(2,3-dichlorophenoxy)propoxy]-3-methoxybenzaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Cl2O4/c1-21-16-10-12(11-20)6-7-14(16)22-8-3-9-23-15-5-2-4-13(18)17(15)19/h2,4-7,10-11H,3,8-9H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDFOPJAQRSMSAD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=O)OCCCOC2=C(C(=CC=C2)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Cl2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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